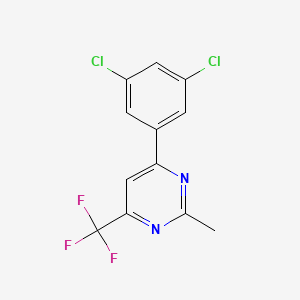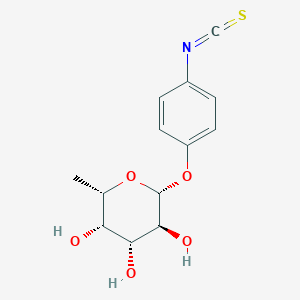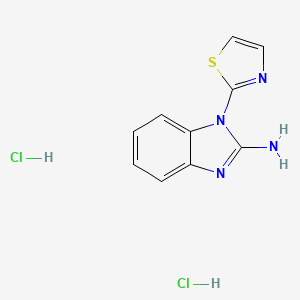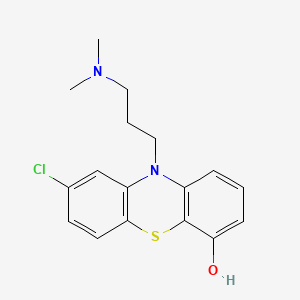
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its applications in the field of antipsychotic medications, where it has been used to manage various psychiatric disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- typically involves the chlorination of phenothiazine followed by the introduction of the dimethylamino propyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the chlorination process. The subsequent steps involve the reaction with dimethylamine and propyl bromide under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Employed in the development of antipsychotic drugs and other therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, which helps to alleviate symptoms of psychosis. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-6-hydroxy- is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: A potent antipsychotic used in the management of chronic psychotic disorders.
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacokinetics and therapeutic effects.
Propriétés
Numéro CAS |
3926-65-6 |
|---|---|
Formule moléculaire |
C17H19ClN2OS |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-4-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)9-4-10-20-13-5-3-6-15(21)17(13)22-16-8-7-12(18)11-14(16)20/h3,5-8,11,21H,4,9-10H2,1-2H3 |
Clé InChI |
SGVAWVKNKIMXPP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


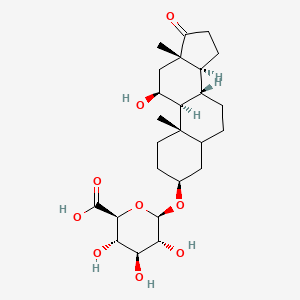
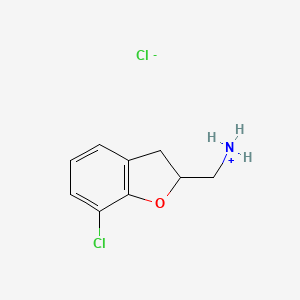
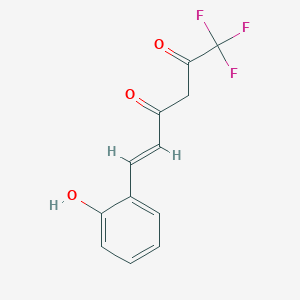
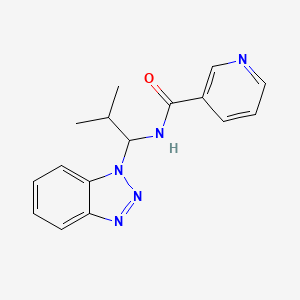

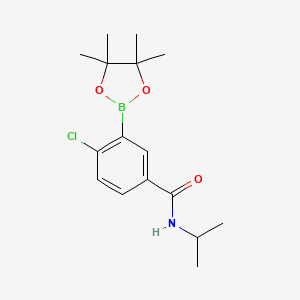
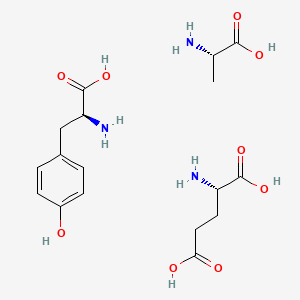
![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
